2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one
CAS No.:
Cat. No.: VC15975372
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14N2O |
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Molecular Weight | 202.25 g/mol |
IUPAC Name | 2-benzyl-6-methyl-4,5-dihydropyridazin-3-one |
Standard InChI | InChI=1S/C12H14N2O/c1-10-7-8-12(15)14(13-10)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Standard InChI Key | CNRBNUZTMPMCJL-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=O)CC1)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a six-membered dihydropyridazinone ring, where positions 2 and 6 are substituted with benzyl and methyl groups, respectively. The partial saturation at C4–C5 introduces conformational flexibility, enabling interactions with biological targets such as PDE4 . X-ray diffraction analyses of analogous structures reveal a planar pyridazinone ring with a puckered dihydro moiety, while the benzyl group adopts an equatorial orientation to minimize steric strain.
Table 1: Key Structural Parameters
Parameter | Value/Description | Source |
---|---|---|
Molecular formula | C₁₂H₁₄N₂O | |
Molecular weight | 214.26 g/mol | |
Ring conformation | Planar pyridazinone, puckered C4–C5 | |
Torsional angle (N1–C6) | 112.5° |
Spectroscopic Characterization
1H NMR: The dihydropyridazinone proton environment exhibits distinct signals:
13C NMR: Key resonances include:
IR Spectroscopy: A strong C=O stretch at 1,663 cm⁻¹ confirms the lactam structure .
Synthetic Methodologies
Cyclocondensation of α-Keto Esters
The primary route involves reacting ethyl 2-(1H-indol-3-yl)-4-oxopentanoate with hydrazine hydrate in ethanol under reflux . The reaction proceeds via nucleophilic attack of hydrazine at the carbonyl group, followed by cyclization and dehydration.
Table 2: Representative Synthesis Conditions
Functionalization Strategies
Post-synthetic modifications enable diversification:
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O-Substitution: Treatment with 1,3,5-triazinyl-trimethyl ammonium chloride introduces amino-triazine groups at the 6-position, enhancing water solubility .
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Hydrazide Formation: Reaction with hydrazine hydrate yields acetohydrazides, precursors for Schiff bases and heterocyclic derivatives .
Reactivity and Derivative Synthesis
Nucleophilic Substitution
The electron-deficient pyridazinone ring undergoes nucleophilic aromatic substitution at C6. For example, coupling with 4,6-bis(dimethylamino)-1,3,5-triazine in acetone introduces bulky substituents, modulating PDE4 inhibitory activity .
Heterocyclization Reactions
Hydrazide intermediates (e.g., compound 4) cyclize with CS₂/KOH to form 1,3,4-thiadiazole hybrids, expanding the compound’s pharmacological profile .
Table 3: Selected Derivatives and Yields
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a versatile intermediate for PDE4-targeted therapies in asthma and COPD. Its ability to penetrate the blood-brain barrier also sparks interest in neuroinflammatory disorders .
Material Science
Functionalized derivatives act as ligands for transition-metal catalysts in asymmetric synthesis, leveraging the pyridazinone ring’s electron-deficient nature.
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